![molecular formula C22H29O3D3 B602718 醋酸甲羟孕酮-d3 CAS No. 162462-69-3](/img/structure/B602718.png)
醋酸甲羟孕酮-d3
描述
Medroxyprogesterone-d3 is a deuterated form of medroxyprogesterone, a synthetic progestin. It is used primarily in scientific research to study the pharmacokinetics and metabolic pathways of medroxyprogesterone. The deuterium atoms in medroxyprogesterone-d3 replace hydrogen atoms, making it useful as an internal standard in mass spectrometry.
科学研究应用
Reproductive Health
Controlled Ovarian Hyperstimulation:
Research has shown that Medroxyprogesterone-d3 can be effective in controlled ovarian hyperstimulation protocols for women with advanced endometriosis. A study involving 244 patients indicated that using MPA during these procedures resulted in higher rates of mature oocytes and quality embryos compared to standard protocols .
Case Study:
- Participants: 244 women with advanced endometriosis.
- Findings: MPA use led to comparable pregnancy outcomes with improved oocyte quality.
Cancer Treatment
Epithelial Ovarian Cancer:
A multicenter case-control study demonstrated that depot medroxyprogesterone acetate (DMPA) is associated with a significant reduction in the risk of epithelial ovarian cancer. The study found a 39% reduction in risk among users of DMPA, particularly those who used it for more than three years .
Case Study:
- Participants: 330 patients with epithelial ovarian cancer.
- Results: DMPA use correlated with a reduced risk of ovarian cancer, suggesting potential protective effects.
Hormonal Therapies
Menopausal Hormone Therapy:
Medroxyprogesterone-d3 is also employed in menopausal hormone therapy to mitigate symptoms such as hot flashes and prevent endometrial hyperplasia when estrogen is administered alone. It plays a critical role in balancing hormonal levels during menopause .
Case Study:
- Population: Postmenopausal women undergoing hormone therapy.
- Outcome: Effective management of menopausal symptoms while reducing risks associated with unopposed estrogen therapy.
Mechanistic Studies
Gene Expression Changes:
Recent studies have explored the impact of Medroxyprogesterone-d3 on gene expression related to mucosal barriers in the cervix. Significant alterations were observed following DMPA administration, which may influence susceptibility to infections such as HIV .
Findings:
- Changes in ectocervical gene expression were linked to hormonal alterations caused by DMPA.
- Implications for understanding the relationship between hormonal contraceptives and sexually transmitted infections.
Data Tables
作用机制
Target of Action
Medroxyprogesterone-d3, also known as Medroxyprogesterone Acetate (MPA), primarily targets the progesterone receptors in the body . It is a progestin hormone and is used in endometrial and breast cancers . In endometrial cancer, MPA inhibits the secretion of luteinizing hormone and follicle-stimulating hormone from the pituitary gland .
Mode of Action
MPA transforms a proliferative endometrium into a secretory endometrium . When administered with conjugated estrogens, MPA reduces the incidence of endometrial hyperplasia and the risk of adenocarcinoma . The mechanism of action of progestogen-only contraceptives like MPA depends on the progestogen activity and dose. High-dose progestogen-only contraceptives, such as MPA, inhibit follicular development and prevent ovulation as their primary mechanism of action .
Biochemical Pathways
MPA is involved in several biochemical pathways. It is linked to ER stress/unfolded protein response, and tumor-related pathways . It also upregulates the Vitamin D receptor gene expression, allowing highly sensitive regulation of T cells by Vitamin D .
Pharmacokinetics
MPA is rapidly absorbed from the GI tract, with peak plasma concentrations achieved within 2–4 hours . Peak plasma concentrations are attained approximately 1 week following subcutaneous injection . Food increases peak plasma concentrations and AUC . It is distributed into human milk .
Result of Action
The use of MPA results in several molecular and cellular effects. It transforms a proliferative endometrium into a secretory endometrium . It also reduces the incidence of endometrial hyperplasia and the risk of adenocarcinoma when administered with conjugated estrogens . Long-term use of MPA may lead to significant loss of bone mineral density (BMD), and the bone loss is greater with increasing duration of use .
Action Environment
The action, efficacy, and stability of MPA can be influenced by various environmental factors. For instance, the presence of food can increase peak plasma concentrations and AUC . Additionally, the method of administration (oral, subcutaneous, or intramuscular injection) can also affect its pharmacokinetics .
生化分析
Biochemical Properties
Medroxyprogesterone-d3 interacts with various enzymes, proteins, and other biomolecules. It is an effective progestin through both progesterone receptor isoforms . Interestingly, it has been found to signal through progesterone receptor type B . Although Medroxyprogesterone-d3 transcriptionally activates cyclin D1 expression, the cyclin D1 promoter does not have progesterone-responsive element-related sequence .
Cellular Effects
Medroxyprogesterone-d3 has significant effects on various types of cells and cellular processes. It influences cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism . For instance, in endometrial cancer cells, Medroxyprogesterone-d3 activates endoplasmic reticulum (ER) stress, leading to up-regulation of CHOP expression . It also induces cell proliferation through up-regulation of Cyclin D1 expression via the Phosphatidylinositol 3-Kinase/Akt/Nuclear Factor-κB cascade in human breast cancer cells .
Molecular Mechanism
Medroxyprogesterone-d3 exerts its effects at the molecular level through various mechanisms. It binds with biomolecules, inhibits or activates enzymes, and changes gene expression . For instance, it may activate ER stress by the progesterone-PRB pathway to up-regulate CHOP expression . This could be one of the molecular mechanisms underlying the inhibitory effect of Medroxyprogesterone-d3 on endometrial cancer cells with PRB+ .
Temporal Effects in Laboratory Settings
The effects of Medroxyprogesterone-d3 change over time in laboratory settings . It has been observed that Medroxyprogesterone-d3 has a certain degree of stability, degradation, and long-term effects on cellular function in in vitro or in vivo studies .
Dosage Effects in Animal Models
The effects of Medroxyprogesterone-d3 vary with different dosages in animal models . Studies have observed threshold effects, as well as toxic or adverse effects at high doses .
Metabolic Pathways
Medroxyprogesterone-d3 is involved in various metabolic pathways . It interacts with enzymes or cofactors and can affect metabolic flux or metabolite levels .
Transport and Distribution
Medroxyprogesterone-d3 is transported and distributed within cells and tissues . It interacts with transporters or binding proteins and can affect its localization or accumulation .
Subcellular Localization
It could include any targeting signals or post-translational modifications that direct it to specific compartments or organelles .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of medroxyprogesterone-d3 involves the incorporation of deuterium atoms into the medroxyprogesterone molecule. This can be achieved through various methods, including catalytic hydrogenation using deuterium gas or deuterated solvents. The reaction conditions typically involve the use of a catalyst such as palladium on carbon (Pd/C) under an inert atmosphere.
Industrial Production Methods
Industrial production of medroxyprogesterone-d3 follows similar principles but on a larger scale. The process involves the use of high-pressure reactors and specialized equipment to ensure the efficient incorporation of deuterium atoms. Quality control measures are implemented to ensure the purity and consistency of the final product.
化学反应分析
Types of Reactions
Medroxyprogesterone-d3 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form hydroxylated derivatives.
Reduction: Reduction reactions can convert medroxyprogesterone-d3 into its corresponding alcohol.
Substitution: Substitution reactions can occur at specific positions on the steroid backbone.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Reagents like halogens (e.g., bromine) and nucleophiles (e.g., amines) are employed.
Major Products
The major products formed from these reactions include hydroxylated derivatives, alcohols, and substituted steroids. These products are often analyzed using techniques such as high-performance liquid chromatography (HPLC) and mass spectrometry.
相似化合物的比较
Similar Compounds
Medroxyprogesterone acetate: A non-deuterated form used in hormonal therapies.
Progesterone: A natural hormone with similar biological effects.
Drospirenone: A synthetic progestin with different pharmacokinetic properties.
Nestorone: Another synthetic progestin used in contraceptive formulations.
Uniqueness
Medroxyprogesterone-d3 is unique due to the presence of deuterium atoms, which makes it particularly useful in mass spectrometry as an internal standard. This allows for precise quantification and analysis of medroxyprogesterone in various biological and chemical samples .
生物活性
Medroxyprogesterone-d3 is a deuterated form of medroxyprogesterone acetate (MPA), a synthetic progestin widely used in various therapeutic contexts, including contraception and hormone replacement therapy. This article explores the biological activity of Medroxyprogesterone-d3, focusing on its pharmacodynamics, therapeutic applications, and associated research findings.
Pharmacodynamics
Medroxyprogesterone-d3 exhibits similar pharmacological properties to its parent compound MPA, primarily acting as a progestin . Its mechanism of action involves:
- Inhibition of Gonadotropin Production : Medroxyprogesterone-d3 suppresses the secretion of luteinizing hormone (LH) and follicle-stimulating hormone (FSH), which prevents ovulation.
- Endometrial Effects : It induces changes in the endometrial lining, making it less suitable for implantation.
- Apoptosis Induction : The compound has been shown to induce p53-dependent apoptosis in certain cancer cell lines, suggesting potential applications in oncology .
Therapeutic Applications
Medroxyprogesterone-d3 is utilized in various clinical settings:
- Contraception : As a component of depot injections, it provides effective long-term pregnancy prevention.
- Menstrual Disorders : It is used to treat secondary amenorrhea and abnormal uterine bleeding due to hormonal imbalances.
- Endometriosis Management : Medroxyprogesterone-d3 can alleviate pain associated with endometriosis by suppressing estrogen production and promoting endometrial atrophy .
- Hormonal Therapy : It is also employed in hormone replacement therapy for menopausal symptoms and in feminizing hormone therapy for transgender women .
Case Studies and Clinical Trials
-
Ovarian Hyperstimulation :
A study involving 244 patients with advanced endometriosis assessed the efficacy of Medroxyprogesterone-d3 during controlled ovarian hyperstimulation (COH). The results indicated that MPA treatment led to higher rates of mature oocytes and quality embryos compared to traditional protocols .Group Mature Oocytes High Quality Embryos IVF Cycles FET Cycles Surgery Group 78 71 62 78 Aspiration Group 90 76 85 76 Short Protocol Group 101 51 97 51 -
Immunological Effects :
Longitudinal studies have shown that depot medroxyprogesterone acetate use is associated with an immunosuppressive phenotype characterized by an increase in CD4+CCR5+ T cells and alterations in growth factor levels. This suggests that while effective as a contraceptive, it may also influence immune responses in the female genital tract .
Adverse Effects and Safety Profile
While Medroxyprogesterone-d3 is generally well-tolerated, it may have adverse effects, including:
- Bone Density Reduction : Long-term use can lead to decreased bone mineral density, increasing the risk of osteoporosis .
- Weight Gain : Users may experience weight gain as a side effect, which can be significant in some populations.
- Mood Changes : Some users report mood swings or depressive symptoms associated with hormonal fluctuations.
属性
IUPAC Name |
(6S,8R,9S,10R,13S,14S,17R)-17-acetyl-17-hydroxy-10,13-dimethyl-6-(trideuteriomethyl)-2,6,7,8,9,11,12,14,15,16-decahydro-1H-cyclopenta[a]phenanthren-3-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H32O3/c1-13-11-16-17(20(3)8-5-15(24)12-19(13)20)6-9-21(4)18(16)7-10-22(21,25)14(2)23/h12-13,16-18,25H,5-11H2,1-4H3/t13-,16+,17-,18-,20+,21-,22-/m0/s1/i1D3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FRQMUZJSZHZSGN-ZLUPVJNASA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC2C(CCC3(C2CCC3(C(=O)C)O)C)C4(C1=CC(=O)CC4)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])([2H])[C@H]1C[C@@H]2[C@H](CC[C@]3([C@H]2CC[C@@]3(C(=O)C)O)C)[C@@]4(C1=CC(=O)CC4)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H32O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701028078 | |
Record name | Medroxyprogesterone-d3 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID701028078 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
347.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
162462-69-3 | |
Record name | Medroxyprogesterone-d3 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID701028078 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。